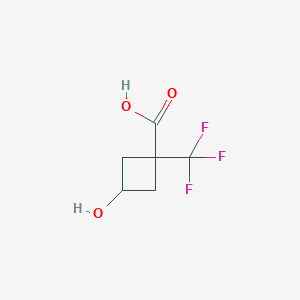
3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide is a chemical compound with a complex structure that includes a triazine ring, a tert-butyl group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide typically involves the reaction of tert-butylamine, formaldehyde, and methylthiol in the presence of a hydrobromic acid catalyst. The reaction proceeds through a series of steps including condensation and cyclization to form the triazine ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to isolate the final product. The use of automated systems and continuous monitoring can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide can undergo various chemical reactions including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of tert-butyl derivatives.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The tert-butyl and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2,4,6-trimethyl-1,3,5-triazine
- 2,4,6-tris(tert-butyl)-1,3,5-triazine
- 2,4,6-tris(methylthio)-1,3,5-triazine
Uniqueness
What sets 3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide apart is the combination of the tert-butyl and methylthio groups on the triazine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
3-tert-butyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S.BrH/c1-8(2,3)11-5-9-7(12-4)10-6-11;/h5-6H2,1-4H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRSDHUTOMDDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CNC(=NC1)SC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)





![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)


![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2668874.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)

